

Laboratory protocol for in vitro Enfuvirtide susceptibility testing

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Compound of Interest

Compound Name: *Enfuvirtide*

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Application Note: In Vitro Enfuvirtide Susceptibility Testing

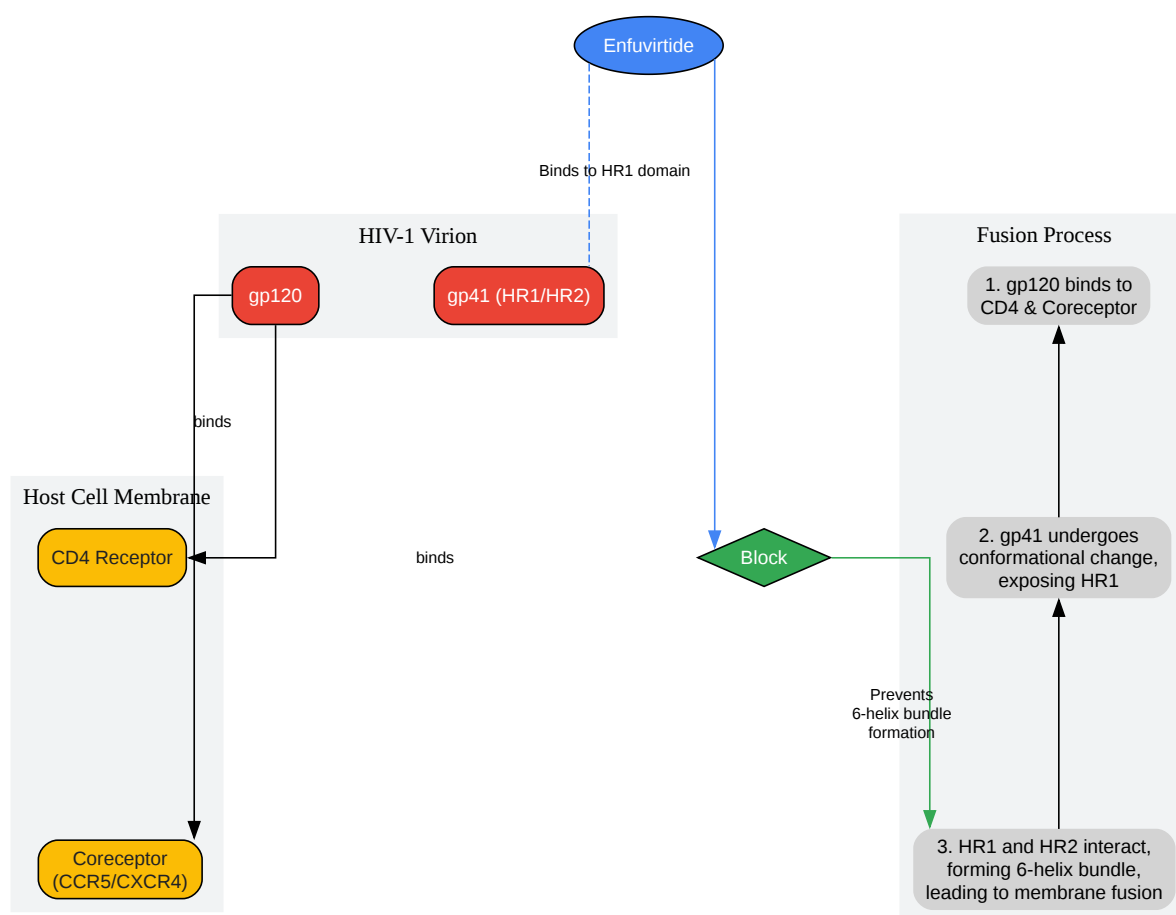
Introduction

Enfuvirtide (also known as T-20) is an antiretroviral drug belonging to the fusion inhibitor class. It is a synthetic 36-amino acid peptide that mimics a region of the HIV-1 transmembrane glycoprotein gp41.^{[1][2]} Its mechanism of action involves binding to the first heptad-repeat (HR1) of gp41, which prevents the conformational changes required for the fusion of the viral and host cell membranes.^{[2][3][4]} This action effectively blocks the virus from entering CD4+ cells.^[1] The development of resistance to **Enfuvirtide** is primarily associated with mutations in the HR1 domain of gp41, specifically between amino acid residues 36 and 45.^{[5][6]}

Monitoring viral susceptibility to **Enfuvirtide** is crucial for managing treatment in HIV-1 infected individuals, particularly those with treatment experience. While genotypic assays, which detect resistance-associated mutations, are common, phenotypic assays provide a direct measure of the drug's inhibitory activity against a specific viral isolate.^{[7][8]} This protocol details a recombinant virus assay (RVA) method for determining the in vitro susceptibility of HIV-1 to **Enfuvirtide**. This type of assay uses patient-derived envelope (env) genes in a replication-defective viral backbone, offering a safe and quantitative method to assess drug sensitivity.

Mechanism of Action of Enfuvirtide

Enfuvirtide targets the gp41 protein, a critical component of the HIV-1 fusion machinery. After the viral gp120 protein binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change. This exposes the HR1 and HR2 domains, which then interact to form a six-helix bundle, pulling the viral and cellular membranes together to facilitate fusion.[9] **Enfuvirtide** competitively binds to the HR1 domain, disrupting the formation of this six-helix bundle and halting the fusion process.[4][10]



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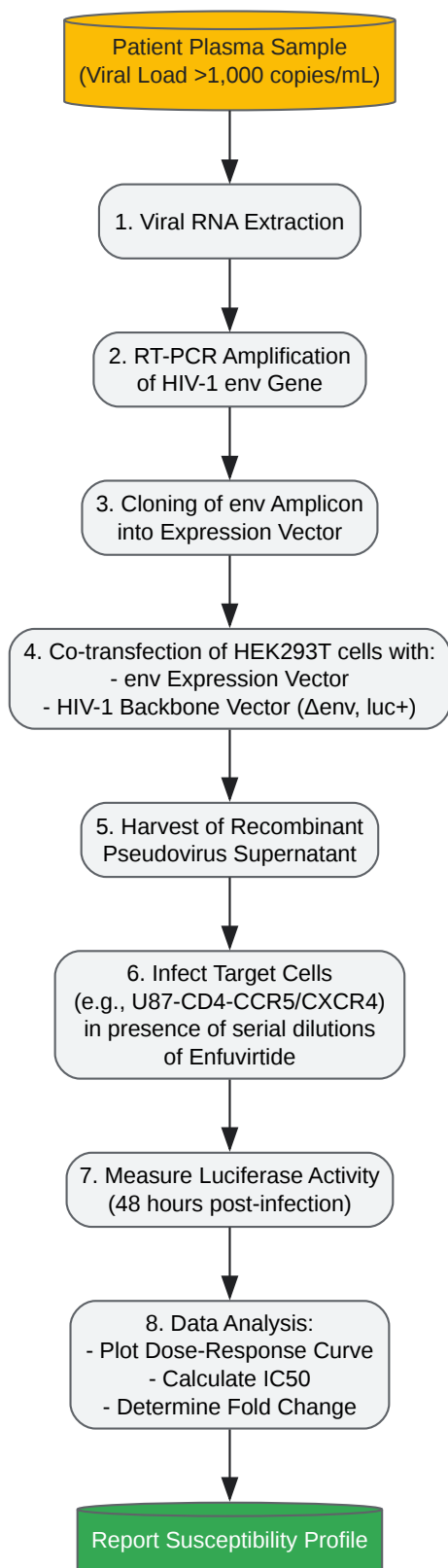
Caption: Mechanism of **Enfuvirtide** action.

Experimental Protocol

This protocol describes a phenotypic drug susceptibility assay using recombinant viruses containing patient-derived HIV-1 env sequences. The susceptibility is determined by measuring the activity of a reporter gene (e.g., luciferase) following a single round of infection in the presence of varying concentrations of **Enfuvirtide**.

Workflow Overview

The overall process involves extracting viral RNA from a patient's plasma, amplifying the env gene, creating recombinant pseudoviruses, and then using these viruses to infect target cells in the presence of **Enfuvirtide** to measure its inhibitory effect.



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Caption: Experimental workflow for **Enfuvirtide** susceptibility testing.

Part 1: Materials and Reagents

- Cell Lines:
 - HEK293T cells (for virus production)
 - U87 cells expressing CD4 and coreceptors CCR5 and CXCR4 (target cells for infection)
- Plasmids:
 - An HIV-1 genomic backbone vector lacking env and containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).
 - A suitable expression vector for cloning the patient-derived env gene.
- Reagents:
 - **Enfuvirtide** (Fuzeon®), lyophilized powder
 - Patient plasma samples (viral load >1,000 copies/mL recommended)[[11](#)]
 - Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
 - RT-PCR reagents and primers specific for the HIV-1 env gene
 - Restriction enzymes and ligase for cloning
 - Transfection reagent (e.g., FuGENE® 6 or Lipofectamine™)
 - Cell culture media (DMEM), fetal bovine serum (FBS), antibiotics
 - Luciferase assay reagent
 - Reference HIV-1 env clone (e.g., from NL4-3 strain) for control

Part 2: Detailed Methodology

Step 1: Preparation of **Enfuvirtide** Stock Solutions

- Reconstitute lyophilized **Enfuvirtide** in sterile, nuclease-free water to create a high-concentration stock solution (e.g., 1 mg/mL).
- Aliquot and store at -80°C to prevent degradation.
- On the day of the assay, prepare a series of 2-fold or 3-fold serial dilutions in cell culture medium, ranging from a high concentration (e.g., 10 µg/mL) to a low concentration (e.g., 0.01 ng/mL).

Step 2: Generation of Recombinant Pseudovirus

- Viral RNA Extraction: Extract viral RNA from 1 mL of patient plasma using a commercial kit according to the manufacturer's instructions.[6]
- RT-PCR: Perform reverse transcription and polymerase chain reaction (RT-PCR) to amplify the full-length env gene from the extracted viral RNA.
- Cloning: Ligate the env PCR product into an expression vector.
- Virus Production: Co-transfect HEK293T cells with the patient-derived env expression vector and the HIV-1 backbone vector (Δenv, luc+).
- Harvest: After 48-72 hours, harvest the cell culture supernatant containing the pseudovirus particles. Centrifuge to remove cell debris and filter through a 0.45 µm filter. The virus stock can be used immediately or stored at -80°C.

Step 3: Phenotypic Susceptibility Assay

- Cell Plating: Seed target cells (e.g., U87-CD4-CCR5/CXCR4) in a 96-well white, solid-bottom plate at a density of 1×10^4 cells per well. Allow cells to adhere overnight.
- Infection:
 - Prepare infection mixes by combining the pseudovirus stock with each of the **Enfuvirtide** serial dilutions.
 - Include a "no drug" control (virus only) and a "no virus" control (cells only).

- A reference virus with known wild-type susceptibility should be tested in parallel.[\[12\]](#)
- Remove the culture medium from the plated cells and add 100 µL of the virus/drug mixtures to the appropriate wells.
- Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

Step 4: Data Acquisition and Analysis

- Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
- Data Normalization: Calculate the percentage of inhibition for each drug concentration by comparing the relative light units (RLU) to the "no drug" control:
 - % Inhibition = $100 * (1 - (\text{RLU_sample} / \text{RLU_no_drug_control}))$
- IC₅₀ Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to plot the percentage of inhibition against the log of the drug concentration and determine the 50% inhibitory concentration (IC₅₀).
- Fold Change (FC) Calculation: The degree of resistance is expressed as the fold change in IC₅₀ relative to the reference wild-type virus.[\[13\]](#)
 - Fold Change = $(\text{IC}_{50_patient_virus} / \text{IC}_{50_reference_virus})$

Data Presentation and Interpretation

Quantitative results from the susceptibility assay should be summarized in tables for clear interpretation. The fold change (FC) value is the primary determinant of susceptibility.

Table 1: Example **Enfuvirtide** Susceptibility Data

Virus Sample	IC50 (ng/mL)	Fold Change (FC) vs. Reference	Interpretation
Reference (NL4-3)	25.5	1.0	Susceptible (Wild-Type)
Patient Isolate 1	30.1	1.2	Susceptible
Patient Isolate 2	210.8	8.3	Resistant
Patient Isolate 3	950.4	37.3	High-Level Resistance

Table 2: Clinical Cutoffs for **Enfuvirtide** Susceptibility

Fold Change (FC)	Susceptibility Classification	Clinical Implication
< 6.5	Susceptible	Enfuvirtide is likely to be effective.
≥ 6.5	Resistant	Reduced virologic response to Enfuvirtide expected.
Note: The 6.5-fold change cutoff is based on the 99th percentile of the wild-type virus distribution in the TORO trial dataset. [13]		

Table 3: Common gp41 Mutations Associated with **Enfuvirtide** Resistance

gp41 Codon Position	Common Amino Acid Substitutions
36	G36D, G36S, G36V
38	V38A, V38E, V38M
40	Q40H
42	N42T
43	N43D
Source: Data compiled from multiple studies. [5] [6]	

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